molecular formula C11H15N5 B1458657 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine CAS No. 1567124-95-1

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine

Cat. No.: B1458657
CAS No.: 1567124-95-1
M. Wt: 217.27 g/mol
InChI Key: INNXNQXHVJUVNA-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Biochemical Analysis

Biochemical Properties

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle . The compound acts as an inhibitor of CDK2, thereby affecting the phosphorylation of target proteins and altering cell cycle progression. Additionally, this compound has been found to bind to various receptors and enzymes, influencing their activity and modulating biochemical pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, such as MCF-7 and HCT-116, by inducing cell cycle arrest and promoting apoptosis . The compound also affects cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, this compound influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of target proteins and disrupting the cell cycle . Additionally, this compound has been shown to inhibit the activity of other kinases, such as JAK2, by binding to their active sites and blocking their catalytic functions . These interactions lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products have been observed under certain conditions, which may influence its efficacy and safety . Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . These metabolic processes influence the compound’s bioavailability and clearance, affecting its overall pharmacokinetic profile . Additionally, this compound has been shown to modulate metabolic flux and alter the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s pharmacodynamics and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Additionally, this compound undergoes post-translational modifications, such as phosphorylation and ubiquitination, which regulate its activity and stability . These modifications play a critical role in modulating the compound’s function and its impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters, followed by further functionalization to introduce the piperidine moiety . Reaction conditions often involve the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine is unique due to its specific structural configuration, which allows for versatile functionalization and a broad range of biological activities. Its ability to inhibit multiple kinases and its potential use in various therapeutic areas make it a valuable compound in drug discovery .

Properties

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-9-2-1-6-15(8-9)11-10-3-4-14-16(10)7-5-13-11/h3-5,7,9H,1-2,6,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNXNQXHVJUVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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